4-Methylphenyl 2,3,4-tri-O-benzyl-1-thio-beta-D-glucopyranoside is a complex organic compound characterized by its unique structure, which includes a glucopyranoside backbone modified with three benzyl groups and a thioether linkage. Its molecular formula is C34H36O5S, and it has a molecular weight of approximately 556.71 g/mol . This compound is notable for its potential applications in medicinal chemistry and biochemistry due to its structural features that enhance solubility and reactivity.
The synthesis of 4-Methylphenyl 2,3,4-tri-O-benzyl-1-thio-beta-D-glucopyranoside typically involves several steps:
This compound finds applications primarily in the fields of medicinal chemistry and biochemistry. It can be utilized for:
Interaction studies involving 4-Methylphenyl 2,3,4-tri-O-benzyl-1-thio-beta-D-glucopyranoside focus on its binding affinity to various biological targets. Preliminary assessments suggest that compounds with similar structures can interact with enzymes involved in metabolic pathways or cellular signaling mechanisms. Further research is necessary to elucidate specific interactions and their implications for biological systems.
Several compounds share structural similarities with 4-Methylphenyl 2,3,4-tri-O-benzyl-1-thio-beta-D-glucopyranoside. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Methylphenyl 2-O-benzyl-1-thio-beta-D-glucopyranoside | Fewer benzyl groups; different substitution pattern | Potentially different solubility and reactivity |
| 4-Methylphenyl 2,3-di-O-benzyl-1-thio-beta-D-glucopyranoside | Two benzyl groups instead of three | May exhibit different biological activity |
| 4-Methylphenyl 2,3,4-tri-O-acetyl-1-thio-beta-D-glucopyranoside | Acetate groups instead of benzyl | Different stability and reactivity profile |
The uniqueness of 4-Methylphenyl 2,3,4-tri-O-benzyl-1-thio-beta-D-glucopyranoside lies in its tri-benzyl substitution which enhances its lipophilicity and potential for diverse interactions compared to other glycosides. This feature may contribute to its distinct biological activities and applications in drug development.
The IUPAC name for this compound is (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(4-methylphenyl)sulfanyl]-3,4,5-tris(benzyloxy)oxane, reflecting its β-D-glucopyranose core modified at positions 2, 3, and 4 with benzyl ethers and at the anomeric carbon (position 1) with a 4-methylphenylthio group. The molecular formula C₃₄H₃₆O₅S (molecular weight: 556.71 g/mol) arises from the glucopyranose backbone (C₆H₁₀O₅), three benzyl groups (C₇H₇O each), and the 4-methylphenylthio substituent (C₇H₇S).
Key structural features include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 479252-05-6 | |
| Molecular Formula | C₃₄H₃₆O₅S | |
| Molecular Weight | 556.71 g/mol | |
| Solubility | DMSO, DMF, CH₂Cl₂ | |
| Storage Conditions | 0–8°C (protected from moisture) |
Thioglycosides emerged as pivotal donors in the late 20th century, addressing limitations of classical glycosyl halides. Early work by Roy et al. demonstrated that thioglycosides could serve as latent donors, activated selectively via oxidation or electrophilic reagents. The introduction of benzyl ether protections by Fraser-Reid et al. further revolutionized the field, enabling chemists to modulate donor reactivity through the "armed-disarmed" paradigm. In this framework, benzyl ethers act as electron-donating groups, enhancing the nucleophilicity of the thioglycoside sulfur atom and facilitating activation under milder conditions.
The specific combination of 2,3,4-tri-O-benzyl protections and a 4-methylphenylthio group in this compound exemplifies advancements in stereoselective glycosylation. Unlike earlier thioglycosides, which required harsh activation (e.g., mercury salts), modern variants leverage reagents like N-iodosuccinimide (NIS) and triflic acid (TfOH) to achieve efficient coupling without compromising acid-sensitive protections.
4-Methylphenyl 2,3,4-tri-O-benzyl-1-thio-β-D-glucopyranoside is a cornerstone in automated oligosaccharide synthesis due to three key attributes:
| Donor Type | Activation Reagents | Stereoselectivity | Stability |
|---|---|---|---|
| Glycosyl Bromides | AgOTf, Hg(CN)₂ | Moderate | Low (hydrolysis) |
| Trichloroacetimidates | TMSOTf | High | Moderate |
| 4-Methylphenyl Thioglycosides | NIS/TfOH, PhSeCl | High | High (benzyl ethers) |
Recent applications include the synthesis of tumor-associated carbohydrate antigens and heparin mimetics, where precise control over glycosidic linkages is essential. For example, the compound has been used to assemble β-(1→6)-linked glucans, leveraging its stability in multi-step sequences.